molecular formula C12H19NO3 B053804 2-Acrylamido-2-cyclohexylpropanoic acid CAS No. 112919-34-3

2-Acrylamido-2-cyclohexylpropanoic acid

Cat. No. B053804
CAS RN: 112919-34-3
M. Wt: 225.28 g/mol
InChI Key: CWOOEYUKPHCGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acrylamido-2-cyclohexylpropanoic acid (ACHP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ACHP is a white crystalline powder that is soluble in water and organic solvents. It is a monomer that is commonly used in the synthesis of polymers, hydrogels, and other materials.

Scientific Research Applications

2-Acrylamido-2-cyclohexylpropanoic acid has been widely used in scientific research due to its unique properties. It is a monomer that can be polymerized to form hydrogels and other materials. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have been used in tissue engineering, drug delivery, and wound healing applications. 2-Acrylamido-2-cyclohexylpropanoic acid has also been used as a crosslinking agent for proteins and peptides, which can improve their stability and bioactivity.

Mechanism of Action

The mechanism of action of 2-Acrylamido-2-cyclohexylpropanoic acid is not fully understood. It is believed that 2-Acrylamido-2-cyclohexylpropanoic acid can interact with proteins and peptides via covalent bonding and electrostatic interactions. 2-Acrylamido-2-cyclohexylpropanoic acid can also form hydrogen bonds with water molecules, which can affect its solubility and swelling properties.
Biochemical and Physiological Effects
2-Acrylamido-2-cyclohexylpropanoic acid has been shown to have low toxicity and biocompatibility. It is not known to cause any significant adverse effects on cells or tissues. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have been shown to support cell growth and differentiation, making them ideal for tissue engineering applications. 2-Acrylamido-2-cyclohexylpropanoic acid has also been shown to have antimicrobial properties, which can be useful in wound healing applications.

Advantages and Limitations for Lab Experiments

2-Acrylamido-2-cyclohexylpropanoic acid has several advantages for lab experiments. It is a monomer that can be easily polymerized to form hydrogels and other materials. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have tunable mechanical and swelling properties, which can be adjusted to suit specific applications. 2-Acrylamido-2-cyclohexylpropanoic acid is also biocompatible and has low toxicity, making it suitable for use in cell and tissue culture studies.
However, 2-Acrylamido-2-cyclohexylpropanoic acid also has some limitations. It is sensitive to pH and temperature changes, which can affect its properties. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can also be difficult to fabricate and control, making them challenging to use in some applications.

Future Directions

There are several future directions for 2-Acrylamido-2-cyclohexylpropanoic acid research. One area of interest is the development of 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels for drug delivery applications. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can be designed to release drugs in a controlled manner, which can improve their efficacy and reduce side effects. Another area of interest is the use of 2-Acrylamido-2-cyclohexylpropanoic acid as a crosslinking agent for proteins and peptides. 2-Acrylamido-2-cyclohexylpropanoic acid can improve the stability and bioactivity of proteins and peptides, making them more suitable for use in therapeutic applications. Finally, the development of 2-Acrylamido-2-cyclohexylpropanoic acid-based materials for tissue engineering applications is also an area of interest. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can be designed to mimic the mechanical and biochemical properties of natural tissues, making them ideal for use in regenerative medicine.

Synthesis Methods

The synthesis of 2-Acrylamido-2-cyclohexylpropanoic acid involves the reaction of cyclohexylamine with acrylic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is purified by recrystallization or column chromatography. 2-Acrylamido-2-cyclohexylpropanoic acid can also be synthesized via the Michael addition reaction between cyclohexylamine and acrylamide.

properties

CAS RN

112919-34-3

Product Name

2-Acrylamido-2-cyclohexylpropanoic acid

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-cyclohexyl-2-(prop-2-enoylamino)propanoic acid

InChI

InChI=1S/C12H19NO3/c1-3-10(14)13-12(2,11(15)16)9-7-5-4-6-8-9/h3,9H,1,4-8H2,2H3,(H,13,14)(H,15,16)

InChI Key

CWOOEYUKPHCGTO-UHFFFAOYSA-N

SMILES

CC(C1CCCCC1)(C(=O)O)NC(=O)C=C

Canonical SMILES

CC(C1CCCCC1)(C(=O)O)NC(=O)C=C

synonyms

Cyclohexaneacetic acid, -alpha--methyl--alpha--[(1-oxo-2-propenyl)amino]- (9CI)

Origin of Product

United States

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